![molecular formula C20H42Cl2Si B14259548 Dichlorobis[(3S)-3,7-dimethyloctyl]silane CAS No. 226986-85-2](/img/structure/B14259548.png)
Dichlorobis[(3S)-3,7-dimethyloctyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorobis[(3S)-3,7-dimethyloctyl]silane is an organosilicon compound with the molecular formula C20H42Cl2Si It consists of a silicon atom bonded to two chlorine atoms and two (3S)-3,7-dimethyloctyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis[(3S)-3,7-dimethyloctyl]silane typically involves the reaction of silicon tetrachloride with (3S)-3,7-dimethyloctanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
SiCl4+2(3S)-3,7-dimethyloctanol→this compound+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Dichlorobis[(3S)-3,7-dimethyloctyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water, the silicon-chlorine bonds are hydrolyzed to form silanols and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or toluene.
Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent complete hydrolysis.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: The major products are substituted silanes with various functional groups.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Oxidation and Reduction: The products include silanols and silanes, respectively.
Aplicaciones Científicas De Investigación
Dichlorobis[(3S)-3,7-dimethyloctyl]silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in materials science and catalysis.
Biology: The compound can be used to modify surfaces for biological assays and immobilization of biomolecules.
Industry: this compound is used in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Dichlorobis[(3S)-3,7-dimethyloctyl]silane involves the interaction of its silicon center with various substrates. The silicon-chlorine bonds are reactive and can undergo nucleophilic substitution, leading to the formation of new silicon-containing compounds. The (3S)-3,7-dimethyloctyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Dichlorobis(2-ethylhexyl)silane
- Dichlorobis(3,7-dimethyloctyl)silane
Uniqueness
Dichlorobis[(3S)-3,7-dimethyloctyl]silane is unique due to the presence of the (3S)-3,7-dimethyloctyl groups, which provide specific steric and electronic effects. These effects can influence the reactivity and selectivity of the compound in various chemical reactions, making it distinct from other similar silanes.
Propiedades
Número CAS |
226986-85-2 |
|---|---|
Fórmula molecular |
C20H42Cl2Si |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
dichloro-bis[(3S)-3,7-dimethyloctyl]silane |
InChI |
InChI=1S/C20H42Cl2Si/c1-17(2)9-7-11-19(5)13-15-23(21,22)16-14-20(6)12-8-10-18(3)4/h17-20H,7-16H2,1-6H3/t19-,20-/m0/s1 |
Clave InChI |
JVIUIZIGLKDYDR-PMACEKPBSA-N |
SMILES isomérico |
C[C@@H](CCCC(C)C)CC[Si](CC[C@@H](C)CCCC(C)C)(Cl)Cl |
SMILES canónico |
CC(C)CCCC(C)CC[Si](CCC(C)CCCC(C)C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Oxydi(4,1-phenylene)]di(pentan-1-one)](/img/structure/B14259468.png)

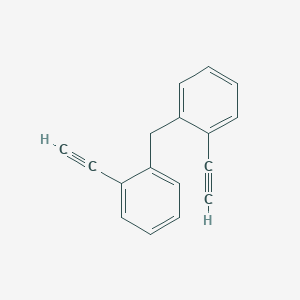

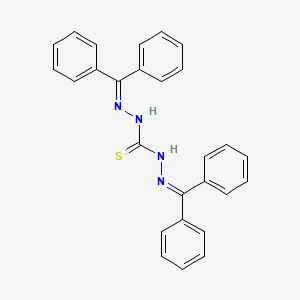
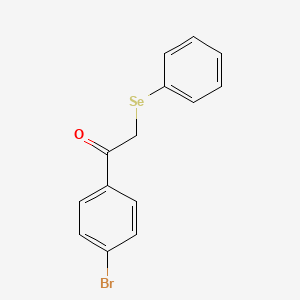
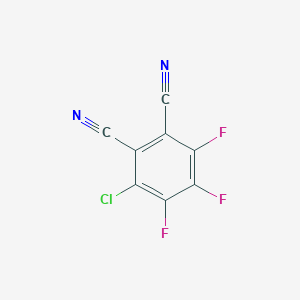
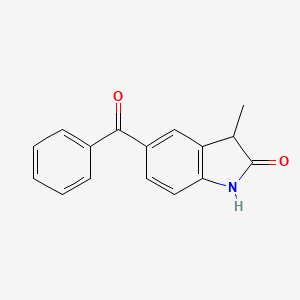
![1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol](/img/structure/B14259534.png)
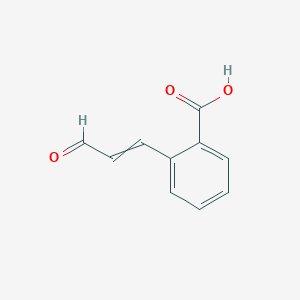
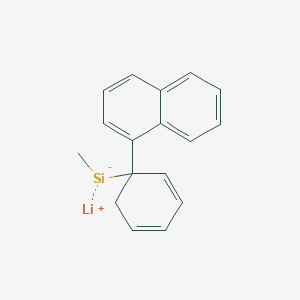

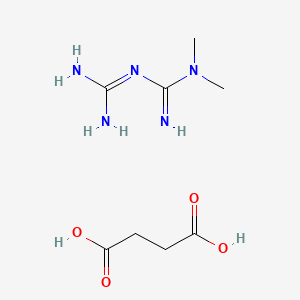
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide](/img/structure/B14259564.png)
